molecular formula C10H10N2O2S B1461168 6-Methylquinoline-5-sulfonamide CAS No. 2126162-04-5

6-Methylquinoline-5-sulfonamide

Cat. No. B1461168
CAS RN: 2126162-04-5
M. Wt: 222.27 g/mol
InChI Key: LABGWTGEVAGALO-UHFFFAOYSA-N
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Description

6-Methylquinoline-5-sulfonamide is a chemical compound that falls under the category of quinoline sulfonamides . It has a molecular weight of 222.27 . The compound appears as a powder and is stored at room temperature .


Synthesis Analysis

The synthesis of quinoline and its derivatives, including 6-Methylquinoline-5-sulfonamide, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The IUPAC name for 6-Methylquinoline-5-sulfonamide is the same as its common name . Its InChI code is 1S/C10H10N2O2S/c1-7-4-5-9-8 (3-2-6-12-9)10 (7)15 (11,13)14/h2-6H,1H3, (H2,11,13,14) .


Chemical Reactions Analysis

Quinolines, including 6-Methylquinoline-5-sulfonamide, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

6-Methylquinoline-5-sulfonamide appears as a crystalline solid with a molecular weight of 251.3 g/mol. It has a melting point of 314°C and is slightly soluble in water.

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

6-Methylquinoline-5-sulfonamide: is a derivative of sulfonamide, a class of compounds known for their antimicrobial properties . These compounds have been utilized in the development of various drugs acting as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Specifically, sulfonamides have been used to treat bacterial infections due to their ability to inhibit folic acid synthesis in microorganisms, which is crucial for their growth and reproduction .

Polymer Synthesis: Precursors for Advanced Materials

In the field of polymer science, sulfonamide derivatives, including 6-Methylquinoline-5-sulfonamide , can serve as precursors for the synthesis of polymers . These polymers have potential applications in creating novel materials with specific properties such as high thermal stability or unique electronic characteristics.

Drug Development: Therapeutic Agents

The quinoline moiety, a core structure in 6-Methylquinoline-5-sulfonamide , is significant in drug development due to its presence in many pharmacologically active compounds . Quinoline derivatives have been explored for their anticancer, antioxidant, and anti-inflammatory properties, making them valuable scaffolds in the design of new therapeutic agents.

Biochemistry: Enzyme Inhibition

Sulfonamide derivatives, including 6-Methylquinoline-5-sulfonamide , are known to act as enzyme inhibitors . They can inhibit enzymes like carbonic anhydrase, which is important in physiological processes such as respiration and the regulation of pH in tissues. This biochemical application is crucial for understanding and treating various diseases.

Industrial Chemistry: Synthesis of Fine Chemicals

The chemical structure of 6-Methylquinoline-5-sulfonamide allows it to be used in the synthesis of fine chemicals . These chemicals have applications across different industries, including pharmaceuticals, agrochemicals, and dyes, highlighting the compound’s versatility in industrial chemistry.

Environmental Applications: Pollution Remediation

Sulfonamides, including 6-Methylquinoline-5-sulfonamide , have been identified as environmental pollutants due to their widespread use and persistence . Research into the biodegradation and biotransformation of these compounds is essential for developing strategies to remediate polluted environments and prevent the spread of antibiotic resistance.

Mechanism of Action

Target of Action

6-Methylquinoline-5-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

6-Methylquinoline-5-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, disrupting DNA production and ultimately halting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 6-Methylquinoline-5-sulfonamide affects the folate synthesis pathway in bacteria . Folate is a vital cofactor in the synthesis of nucleotides, the building blocks of DNA. By blocking this pathway, the compound prevents bacterial DNA replication, leading to the cessation of bacterial growth .

Result of Action

The primary result of 6-Methylquinoline-5-sulfonamide’s action is the inhibition of bacterial growth . By blocking the synthesis of folic acid, an essential cofactor in DNA synthesis, the compound prevents bacteria from replicating their DNA, thereby inhibiting their growth .

Action Environment

The action of 6-Methylquinoline-5-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, could affect the compound’s absorption and metabolism, thereby influencing its efficacy and stability .

Safety and Hazards

The safety information for 6-Methylquinoline-5-sulfonamide includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, there are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . This includes the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods .

properties

IUPAC Name

6-methylquinoline-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-7-4-5-9-8(3-2-6-12-9)10(7)15(11,13)14/h2-6H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABGWTGEVAGALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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